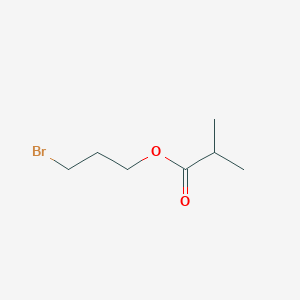
3,5-Dibromo-3,5-dimethyloctan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-3,5-dimethyloctan-4-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to an octanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3,5-dimethyloctan-4-one typically involves the bromination of alkenes or ketones. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source and an oxidant. This method is favored for its mild conditions, low cost, and high yield . Another approach involves the use of dimethyl sulfoxide and oxalyl bromide, which also provides excellent yields under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using bromine or bromine-containing reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-3,5-dimethyloctan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
3,5-Dibromo-3,5-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-3,5-dimethyloctan-4-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromosalicylaldehyde
- 1,3-Dibromo-5,5-dimethylhydantoin
Comparison: 3,5-Dibromo-3,5-dimethyloctan-4-one is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to other dibromo compounds. For instance, 1,3-Dibromo-5,5-dimethylhydantoin is primarily used as a disinfectant and bleaching agent, whereas this compound is more versatile in organic synthesis and potential pharmaceutical applications .
Properties
CAS No. |
56829-65-3 |
|---|---|
Molecular Formula |
C10H18Br2O |
Molecular Weight |
314.06 g/mol |
IUPAC Name |
3,5-dibromo-3,5-dimethyloctan-4-one |
InChI |
InChI=1S/C10H18Br2O/c1-5-7-10(4,12)8(13)9(3,11)6-2/h5-7H2,1-4H3 |
InChI Key |
UWRQAUPWPVIEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)C(C)(CC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


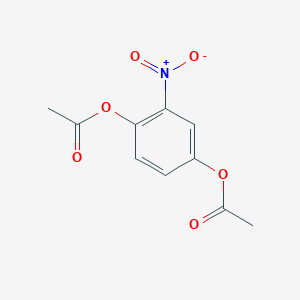
methanone](/img/structure/B14644315.png)
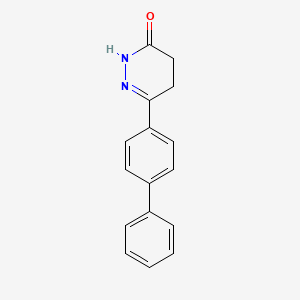
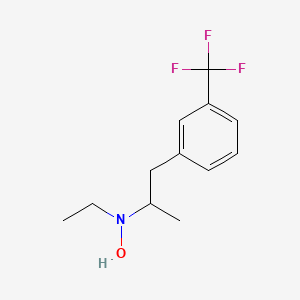
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
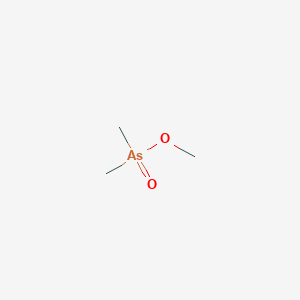
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
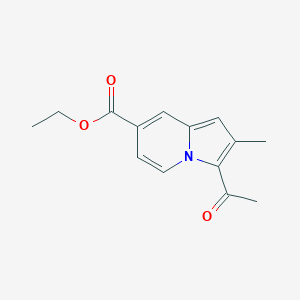
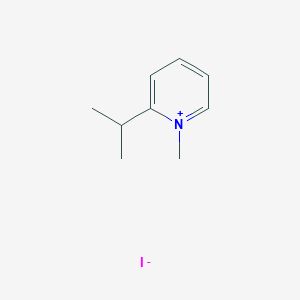
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
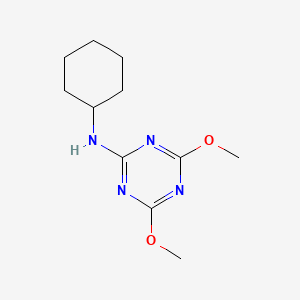
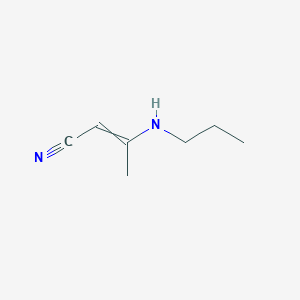
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
